1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Description
Properties
Molecular Formula |
C13H17N5 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17) |
InChI Key |
LXIVZBANBPFGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of phenyl-substituted amidines or hydrazides. A representative method involves:
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Reactants : Benzaldehyde phenylhydrazone and cyanamide.
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Conditions : Reflux in acetic acid or ethanol with catalytic HCl.
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Mechanism : Acid-catalyzed cyclization to form 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde.
Alternative routes utilize Huisgen cycloaddition for regioselective triazole formation, though this requires azide precursors and metal catalysts.
Alkylation with Piperazine
The triazole intermediate undergoes alkylation with piperazine derivatives:
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Reagents : Chloromethylpiperazine or Boc-protected piperazine.
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Solvents : Tetrahydrofuran (THF) or dichloromethane.
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Catalysts : Triethylamine or pyridine to absorb HCl byproducts.
For example, in a patent synthesis, 3-phenyl-1H-1,2,4-triazol-5-ylmethanol was treated with thionyl chloride to generate the chloromethyl intermediate, which reacted with piperazine in THF at 50–60°C. Yields reached 80–86% after recrystallization.
Alternative Synthetic Routes and Methodologies
Mitsunobu Reaction
For hydroxyl-containing triazoles, the Mitsunobu reaction couples the triazole with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh alkylation conditions but requires anhydrous solvents.
Reductive Amination
Condensing triazole aldehydes with piperazine in the presence of sodium cyanoborohydride offers a mild alternative. However, this route is less common due to competing over-alkylation.
Optimization of Reaction Conditions
Key Findings :
-
Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity of piperazine.
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Catalyst Loading : Stoichiometric triethylamine (1.2 equiv) prevents side reactions.
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Deprotection : HCl in dioxane efficiently removes Boc groups without triazole degradation.
Analytical Characterization and Purification
Post-synthesis, the compound is purified via:
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Recrystallization : Ethanol or ethyl acetate yields >95% purity.
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Column Chromatography : Silica gel with methanol/dichloromethane (1:9) resolves triazole-piperazine adducts.
Spectroscopic Data :
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1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole), 7.75–7.45 (m, 5H, phenyl), 3.82 (s, 2H, CH2), 2.85–2.45 (m, 8H, piperazine).
Challenges and Considerations
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Regioselectivity : Unsubstituted triazoles may form 1,3- and 1,4-regioisomers during cyclization. Using electron-withdrawing groups on the phenyl ring directs substitution to the 3-position.
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Piperazine Quaternization : Excess alkylating agents can lead to bis-alkylated byproducts. Controlled stoichiometry (1:1 triazole:piperazine) mitigates this.
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Scale-Up : Patents report 80–90% yields on multi-gram scales, though solvent recovery and waste management require optimization .
Chemical Reactions Analysis
1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including those containing piperazine moieties, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine demonstrate effective antibacterial and antifungal activities. The synthesis of novel piperazine derivatives has been linked to enhanced bioactivity against various microbial strains .
Cytotoxicity Against Cancer Cells
Recent investigations have highlighted the cytotoxic potential of piperazine derivatives in cancer treatment. Specifically, studies have demonstrated that compounds with triazole structures can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperazine structure is often associated with central nervous system activity. Compounds like 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine may exhibit anxiolytic or antidepressant effects due to their interaction with neurotransmitter systems. Research into similar piperazine derivatives suggests potential use in treating anxiety disorders and depression .
Agricultural Applications
Fungicides and Herbicides
Compounds containing triazole rings are widely recognized for their fungicidal properties. Research has indicated that triazole derivatives can be effective against various plant pathogens, making them suitable candidates for agricultural fungicides. The incorporation of piperazine enhances the efficacy and selectivity of these compounds against specific fungal species .
Plant Growth Regulators
There is ongoing research into the use of triazole-piperazine compounds as plant growth regulators. These compounds can potentially modulate plant growth by affecting hormone levels or inhibiting specific enzymes involved in growth regulation, thus improving crop yield and resistance to stress factors .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research is exploring the synthesis of polymer composites that leverage the properties of this compound for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3-Triazole Derivatives
Compounds such as 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine () share a triazole-piperazine backbone but differ in the triazole isomer (1,2,3- vs. 1,2,4-triazole) and substituents. These analogs demonstrated moderate antitumor activity against solid tumors, with IC₅₀ values ranging from 1.5–15 μM . The 1,2,4-triazole isomer in the target compound may exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation compared to 1,2,3-triazoles.
Thio-Linked Triazole Analogs
describes compounds with a 3-phenyl-1H-1,2,4-triazol-5-yl group linked via a thioether (-S-) bridge (e.g., N-phenyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide).
Piperazine Derivatives with Aromatic Substituents
Benzodioxol-Piperazine Hybrids
Compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines () adopt chair conformations in the piperazine ring, with equatorial positioning of the benzodioxol group. The target compound’s 3-phenyl-triazole substituent likely induces similar conformational stability but may enhance π-π stacking interactions in biological targets .
Phenethyl-Piperazine Derivatives
lists phenethyl-piperazine compounds (e.g., 1-(4-fluorophenyl)piperazine ) with melting points ranging from 65–92°C. The target compound’s triazole-methyl group could increase melting points due to additional hydrogen-bonding sites .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects : highlights that methyl or chloro groups on the piperazine ring enhance activity by occupying hydrophobic pockets in tubulin (e.g., compound 7c with Cl substituents showed 2-fold higher activity than 7a ). The 3-phenyl group in the target compound may similarly optimize binding to hydrophobic domains .
- Heterocyclic Moieties : Replacing triazoles with thiadiazoles (e.g., 1-[3-(3-methoxybenzyl)-1,2,4-thiadiazol-5-yl]piperazine ) reduces potency in FAAH inhibition (), underscoring the importance of the triazole’s hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Antitumor Potential
The 1,2,3-triazole-piperazine hybrids in showed broad-spectrum antitumor activity. The target compound’s 1,2,4-triazole group may improve DNA intercalation or topoisomerase inhibition, though experimental validation is needed .
Enzyme Modulation
- FAAH Inhibition : Analog 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide () acts as a covalent FAAH inhibitor (IC₅₀: 10 nM). The target compound’s triazole group could mimic this mechanism but with reversible binding .
- Tubulin Modulation : Benzimidazole-piperazine hybrids () inhibit tubulin polymerization (IC₅₀: 0.2–1.8 μM). The triazole-methyl group may enhance solubility, addressing limitations of hydrophobic benzimidazoles .
Q & A
Q. What are the common synthetic routes for 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine?
Methodological Answer: The compound is typically synthesized via Mannich-type reactions or click chemistry approaches. A validated procedure involves:
Triazole Core Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol to form the triazole scaffold .
Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution. For example, reacting 5-(2-fluorophenyl)-4-phenyl-1,2,4-triazole-3-thiol with 4-substituted piperazine derivatives in the presence of formaldehyde (37%) in anhydrous ethanol at room temperature .
Purification : Column chromatography (silica gel, hexane:ethyl acetate) or crystallization (ethanol/water) is used for isolation .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Hydrazine derivatives, reflux | Ethanol | 6–8 h | ~70% |
| 2 | Piperazine, formaldehyde, RT | Ethanol | 1–2 h | 60–85% |
Q. Which spectroscopic methods are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : To confirm the integration of protons (e.g., triazole CH2-piperazine linkage at δ ~3.5–4.0 ppm) and aromatic substituents .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 310.2 for C17H19N5) .
- TLC Monitoring : Using hexane:ethyl acetate (1:2) to track reaction progress .
- Elemental Analysis : To confirm purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine?
Methodological Answer:
Target Selection : Prioritize receptors like carbonic anhydrase (hCA I/II) or tyrosine kinases based on structural analogs showing inhibitory activity .
Ligand Preparation : Optimize the compound’s 3D structure using tools like AutoDock Tools (ADT), ensuring proper protonation states.
Docking Simulations : Use software (e.g., AutoDock Vina) to assess binding affinities (ΔG values) to active sites. For example, the triazole-piperazine scaffold may hydrogen-bond with hCA II residues (e.g., Thr199, Gln92) .
Validation : Compare docking scores with known inhibitors (e.g., acetazolamide for hCA II) and validate via MD simulations (e.g., GROMACS) .
Critical Analysis : Contradictions in activity data (e.g., varying IC50 values) may arise from substituent effects (e.g., electron-withdrawing groups on phenyl rings) or assay conditions (pH, enzyme isoforms) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends. For example, 2-fluorophenyl analogs show enhanced hCA II inhibition (IC50 = 12 nM vs. 45 nM for unsubstituted derivatives) .
Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 25°C) using recombinant enzymes.
Meta-Analysis : Pool data from multiple studies (e.g., cytotoxic IC50 values against MCF-7 cells) and apply statistical tools (ANOVA) to identify outliers .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
Methodological Answer:
Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
BBB Penetration : Predict using PAMPA-BBB assays; piperazine derivatives often show moderate permeability (Pe ~3.0 × 10−6 cm/s) .
Toxicity Screening : Perform Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) .
Key Consideration : Piperazine moieties may enhance solubility but reduce plasma protein binding (e.g., ~75% for analogs) .
Q. What computational methods optimize the compound’s synthetic accessibility?
Methodological Answer:
Retrosynthetic Analysis : Use tools like AiZynthFinder to prioritize routes with available intermediates (e.g., 1-(2-fluorobenzyl)piperazine) .
Green Chemistry Metrics : Minimize steps (≤3 steps) and hazardous reagents (e.g., replace propargyl bromide with acetylene gas) .
Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on solvents/catalysts (e.g., DMF vs. ethanol) .
Q. Example Route :
Click chemistry between azide-functionalized triazole and propargyl-piperazine (CuSO4/Na ascorbate catalyst) .
Purify via flash chromatography (hexane:ethyl acetate, 1:8) .
Q. How do structural modifications influence selectivity for enzyme isoforms?
Methodological Answer:
Crystallography : Resolve co-crystal structures with hCA I vs. II to identify isoform-specific binding pockets .
Alchemical Free Energy Calculations : Compute ΔΔG values for substituent changes (e.g., -Cl vs. -OCH3) using Schrödinger FEP+ .
Pharmacophore Mapping : Align triazole-piperazine cores with known selective inhibitors (e.g., SLC-0111 for hCA IX) .
Key Finding : Bulky substituents (e.g., adamantyl) reduce hCA I inhibition (Ki > 1 μM) but enhance hCA II affinity (Ki = 0.8 μM) .
Data Contradiction Analysis Example :
If Study A reports IC50 = 10 nM (hCA II) and Study B reports IC50 = 50 nM , consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
